molecular formula C22H25ClO7 B13437184 (2S,3S,4S,5R,6S)-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,4,5-trihydroxy-6-methoxyoxane-2-carbaldehyde

(2S,3S,4S,5R,6S)-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,4,5-trihydroxy-6-methoxyoxane-2-carbaldehyde

Cat. No.: B13437184
M. Wt: 436.9 g/mol
InChI Key: LPWQBYWTTRZKNN-BDHVOXNPSA-N
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Description

The compound (2S,3S,4S,5R,6S)-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,4,5-trihydroxy-6-methoxyoxane-2-carbaldehyde is a complex organic molecule characterized by multiple chiral centers and a variety of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler precursors. One common approach is to use a series of protection and deprotection steps to selectively functionalize the molecule. The reaction conditions often involve the use of strong acids or bases, as well as specific catalysts to facilitate the formation of the desired stereochemistry.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated systems to ensure consistency and yield. The use of high-pressure reactors and advanced purification techniques, such as chromatography, is common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Nucleophiles like sodium azide (NaN₃) in a polar aprotic solvent.

Major Products

    Oxidation: Carboxylic acid derivative.

    Reduction: Alcohol derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects is often related to its ability to interact with specific molecular targets. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The chloro and ethoxyphenyl groups may also contribute to the compound’s overall bioactivity by interacting with hydrophobic pockets in target molecules.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl: A similar compound with different functional groups.

    (2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)phenyl: Another related compound with variations in the aromatic substituents.

Uniqueness

The unique combination of functional groups and stereochemistry in (2S,3S,4S,5R,6S)-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,4,5-trihydroxy-6-methoxyoxane-2-carbaldehyde makes it particularly interesting for research and development. Its ability to undergo a variety of chemical reactions and its potential biological activity set it apart from similar compounds.

Properties

Molecular Formula

C22H25ClO7

Molecular Weight

436.9 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,4,5-trihydroxy-6-methoxyoxane-2-carbaldehyde

InChI

InChI=1S/C22H25ClO7/c1-3-29-16-7-4-13(5-8-16)10-14-11-15(6-9-17(14)23)22(28-2)21(27)20(26)19(25)18(12-24)30-22/h4-9,11-12,18-21,25-27H,3,10H2,1-2H3/t18-,19-,20+,21-,22+/m1/s1

InChI Key

LPWQBYWTTRZKNN-BDHVOXNPSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@]3([C@@H]([C@H]([C@@H]([C@H](O3)C=O)O)O)O)OC)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3(C(C(C(C(O3)C=O)O)O)O)OC)Cl

Origin of Product

United States

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